
4-(Trifluoromethyl)cyclohexanol
説明
4-(Trifluoromethyl)cyclohexanol is a pharmaceutical intermediate . It is used in the production of benzoylthiophenes, which are allosteric enhancers of agonist activity at the A1 adenosine receptor .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)cyclohexanol is represented by the formula C7H11F3O . The InChI representation isInChI=1S/C7H11F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2 . Physical And Chemical Properties Analysis
The molecular weight of 4-(Trifluoromethyl)cyclohexanol is 168.16 g/mol . It has a XLogP3 value of 2.4, one hydrogen bond donor count, and four hydrogen bond acceptor counts .科学的研究の応用
Pharmaceutical Intermediates
4-(Trifluoromethyl)cyclohexanol serves as an intermediate in pharmaceutical synthesis. Researchers use it to create more complex molecules, especially those with fluorinated substituents. Its trifluoromethyl group can enhance the bioactivity of certain compounds, making it valuable for drug development .
Allosteric Enhancers at A1 Adenosine Receptors
Benzoylthiophenes, derived from 4-(Trifluoromethyl)cyclohexanol, act as allosteric enhancers (AE) at the A1 adenosine receptor. These receptors play a crucial role in regulating neurotransmission and have implications in neurological disorders. The compound’s unique structure contributes to its modulatory effects on receptor activity .
Organic Synthesis
Researchers employ 4-(Trifluoromethyl)cyclohexanol in organic synthesis due to its stability and reactivity. It can participate in various reactions, including Grignard reactions, Friedel-Crafts acylation, and nucleophilic substitutions. The trifluoromethyl group introduces desirable properties into the final products .
Catalyst Ligands
The compound’s hydroxyl group allows it to serve as a ligand in coordination chemistry. Researchers functionalize the hydroxyl group to create chiral ligands for transition metal catalysts. These catalysts find applications in asymmetric synthesis and other chemical transformations .
Fluorinated Building Blocks
Fluorinated compounds are essential in medicinal chemistry and materials science. 4-(Trifluoromethyl)cyclohexanol provides a convenient starting point for introducing fluorine atoms into organic molecules. Researchers can modify its structure to create diverse fluorinated building blocks for drug discovery and materials design .
Solvent and Reaction Medium
Although not its primary application, 4-(Trifluoromethyl)cyclohexanol can act as a solvent or reaction medium in certain chemical processes. Its low volatility and stability make it suitable for specific reactions where other solvents may not be ideal .
Safety and Hazards
4-(Trifluoromethyl)cyclohexanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes .
特性
IUPAC Name |
4-(trifluoromethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUJYNJEPPWWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952548 | |
| Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)cyclohexanol | |
CAS RN |
30129-18-1 | |
| Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

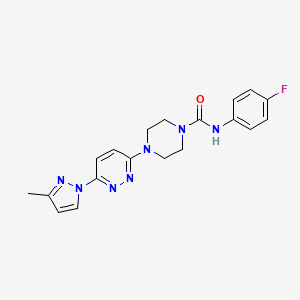

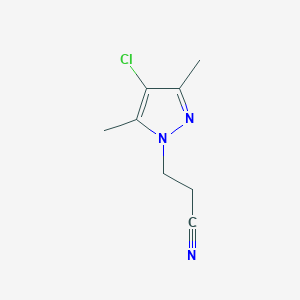
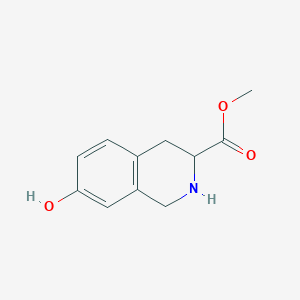
![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide](/img/structure/B2504816.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2504818.png)
![2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2504819.png)
![2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2504820.png)
![5,6-dimethyl-2-(3-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2504821.png)
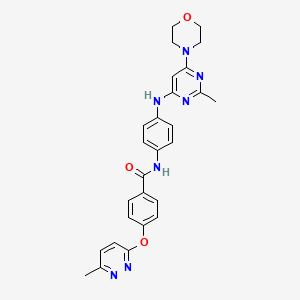
![Tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate](/img/structure/B2504824.png)
![3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2504825.png)
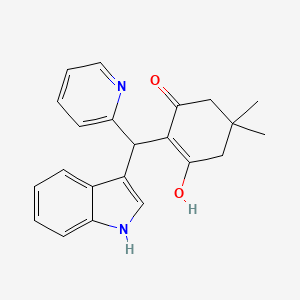
![ethyl 6-methyl-4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2504828.png)